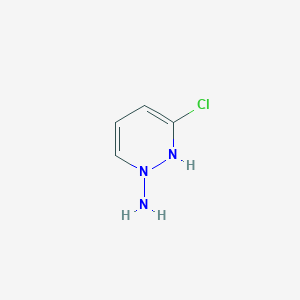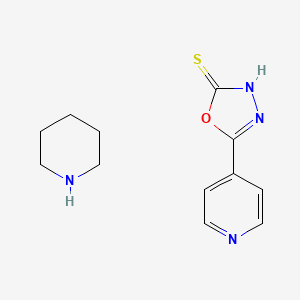
piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound consists of a piperidine ring fused with a 1,3,4-oxadiazole ring, which is further substituted with a pyridine group at the 5-position and a thione group at the 2-position. The unique structure of this compound contributes to its wide range of chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione typically involves the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide and ethanol. The reaction mixture is refluxed for several hours, followed by acidification with acetic acid to yield the desired compound . Another method involves the Mannich reaction, where 5-(pyridine-4-yl)-3H-1,3,4-oxadiazole-2-thione is reacted with formaldehyde and various substituted piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating infections and diseases caused by resistant microorganisms.
作用機序
The mechanism of action of piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. For example, it has been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis .
類似化合物との比較
Similar Compounds
- 5-Pyridine 4-yl-3H-(1,3,4) Oxadiazole-2 Thione Hydrochloride Monohydrate
- 4-[5-Ethylsulfanyl-(1,3,4) Thiadiazole-2-yl]-Pyridinium Perchlorate
- 5-Pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione stands out due to its unique combination of a piperidine ring, oxadiazole ring, and pyridine group, which imparts distinct chemical and biological properties. Its ability to form stable complexes and exhibit a wide range of biological activities makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
678145-16-9 |
|---|---|
分子式 |
C12H16N4OS |
分子量 |
264.35 g/mol |
IUPAC名 |
piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C7H5N3OS.C5H11N/c12-7-10-9-6(11-7)5-1-3-8-4-2-5;1-2-4-6-5-3-1/h1-4H,(H,10,12);6H,1-5H2 |
InChIキー |
JKJKPZRXZBUZNJ-UHFFFAOYSA-N |
正規SMILES |
C1CCNCC1.C1=CN=CC=C1C2=NNC(=S)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)
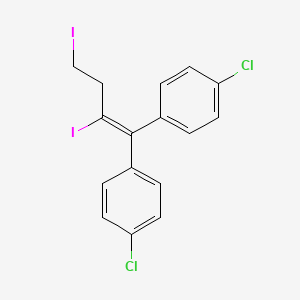
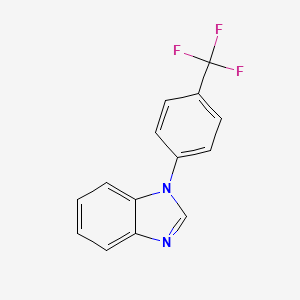

acetonitrile](/img/structure/B12533699.png)
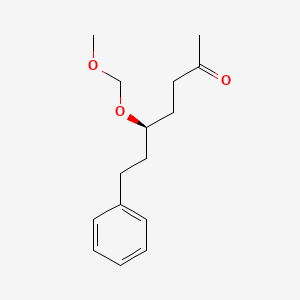

![9-[(4-Nitrophenyl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12533727.png)
![(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12533734.png)
![3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12533737.png)
